(3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds to “(3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” has been explored in various studies. For instance, organotin(IV) complexes were synthesized using (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone and related ligands, indicating a method of incorporating pyrrolidinyl methanone structures into more complex molecules . Additionally, novel aryl (4-aryl-1H-pyrrol-3-yl)(thiophen-2-yl)methanone derivatives were synthesized from chalcones and toluenesulfonylmethyl isocyanide (TosMIC), suggesting a pathway that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been studied using various techniques. X-ray crystallography confirmed the structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, providing insights into the crystallographic parameters that could be relevant for the compound of interest . Furthermore, a DFT study on (RS)-(3-bromophenyl)(pyridine-2yl)methanol could offer theoretical support for understanding the electronic structure and active sites of the molecule, which may be extrapolated to the compound .
Chemical Reactions Analysis
The reactivity of related compounds has been explored in the context of their biological activities. Organotin(IV) complexes derived from pyrrolidinyl methanone structures demonstrated significant antibacterial activities, suggesting that the compound of interest may also exhibit similar reactivity in biological systems . The anti-inflammatory and anti-ulcer activities of aryl pyrrolidinyl methanone derivatives were investigated, showing potential for these compounds in therapeutic applications, which implies that “this compound” could also be reactive in such biological contexts .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of “this compound” are not directly reported, the properties of structurally related compounds can provide some insights. For example, the organotin(IV) complexes showed low molar conductance values in dimethylformamide, indicating that they are nonelectrolytes . The crystallographic data of a related compound could suggest similar solid-state properties for the compound . Additionally, the theoretical studies on frontier orbital gaps and molecular electrostatic potential maps could inform on the electronic properties relevant to the compound's reactivity .
Scientific Research Applications
Theoretical Studies
- Density Functional Theory (DFT) Analysis : A theoretical study using DFT was performed on a similar compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, to understand its structure and activity relationship. This study included theoretical IR and normal mode analysis, helping to identify active sites in the molecule (Trivedi, 2017).
Synthesis and Characterization
- Synthesis of Organotin(IV) Complexes : New organotin(IV) complexes were synthesized using a derivative of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone. These were characterized by various techniques, including IR and NMR spectral studies, and showed potential as drugs due to their antibacterial activities (Singh, Singh, & Bhanuka, 2016).
Spectroscopic Properties
- Study of Electronic Absorption and Fluorescence : An investigation into the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones revealed insights into their excited-states in different solvents. This study was supported by quantum chemistry calculations (Al-Ansari, 2016).
Isomorphism and Molecular Structure
- Isomorphous Structures Analysis : Research on isomorphous structures related to (3-bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone revealed insights into chlorine-methyl exchange rules and molecular disorder in these compounds (Swamy et al., 2013).
Antioxidant Properties
- Antioxidant Activity Studies : Compounds such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives were studied for their in vitro antioxidant activities. These studies included radical scavenging activities and reducing power assessments, highlighting the potential of these compounds as antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Molecular Docking and Structural Analysis
- Molecular Docking and Hirshfeld Surface Analysis : The title compound's molecular docking with anti-cancer targets and Hirshfeld surface computational analysis provided deeper insights into its molecular interactions and structure (Lakshminarayana et al., 2018).
Enzyme Inhibitory Activity
- Evaluation of Enzyme Inhibitory Activities : A study on 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, including compounds similar to this compound, revealed their potential as enzyme inhibitors. These compounds showed inhibitory activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Cetin, Türkan, Bursal, & Murahari, 2021).
Mechanism of Action
Target of action
The compound “(3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” contains a pyrrolidine ring and a thiophene ring. Pyrrolidine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Thiophene derivatives also have a wide range of biological activities .
Biochemical pathways
Many pyrrolidine and thiophene derivatives are involved in a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Many pyrrolidine and thiophene derivatives are known to have good bioavailability due to their ability to form stable non-covalent interactions with biological molecules .
Result of action
Many pyrrolidine and thiophene derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, its reactivity, and its interactions with other substances. It could potentially be used in the development of new materials, as a building block in synthetic chemistry, or as a drug or drug precursor, among other possibilities .
properties
IUPAC Name |
(3-bromophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-13-4-1-3-11(9-13)15(18)17-7-6-12(10-17)14-5-2-8-19-14/h1-5,8-9,12H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNCEUUKFDMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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